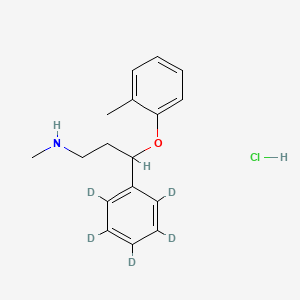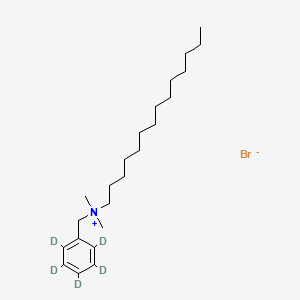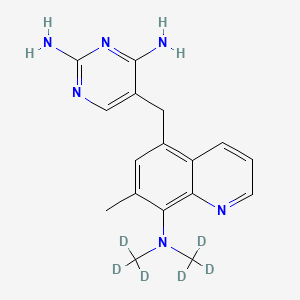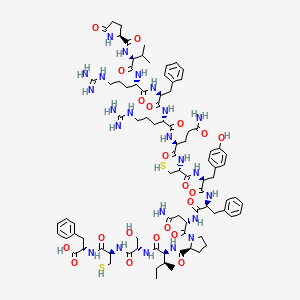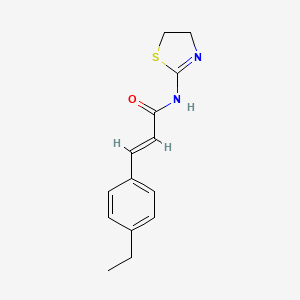
ML-243
Übersicht
Beschreibung
Es handelt sich um eine biologisch stabile, zellpermeable Verbindung, die eine signifikante Wirksamkeit bei der selektiven Eradikation von Krebsstammzellen in heterogenen Krebszellpopulationen gezeigt hat .
Präparationsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von ML243 beinhaltet die Reaktion von 4-Ethylbenzaldehyd mit Thiosemicarbazid unter Bildung des Zwischenprodukts 4-Ethylphenylthiosemicarbazon.
Industrielle Produktionsmethoden
Während spezifische industrielle Produktionsmethoden für ML243 nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen den Verfahren im Labormaßstab mit Optimierungen für die Produktion im größeren Maßstab. Dazu gehören die Verwendung von automatisierten Synthesegeräten und strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Wirkmechanismus
Target of Action
ML243 primarily targets breast cancer stem cells (CSCs) . These cells are a subpopulation within tumors that possess characteristics associated with normal stem cells, specifically the ability to give rise to all cell types found in a particular cancer sample .
Mode of Action
ML243 interacts with its target, the breast CSCs, by selectively inhibiting their growth . It has been found to have a 32-fold greater selective inhibition in the breast CSC-like cell line HMLE_shECad than the control cell line HMLE_shGFP .
Pharmacokinetics
It is soluble in dmso , which suggests that it may be well-absorbed and distributed in the body. Its stability in human plasma and in glutathione solution indicates good metabolic stability .
Result of Action
The primary result of ML243’s action is the selective eradication of breast CSCs in heterogeneous cancer cell populations . This leads to a decrease in the growth and proliferation of these cells, potentially slowing the progression of breast cancer.
Action Environment
The action of ML243 can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by the conditions under which it is stored . Additionally, the compound’s action can be influenced by the specific cellular environment of the breast CSCs, including factors such as the presence of other cell types, the availability of nutrients, and the pH of the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ML243 involves the reaction of 4-ethylbenzaldehyde with thiosemicarbazide to form the intermediate 4-ethylphenylthiosemicarbazone.
Industrial Production Methods
While specific industrial production methods for ML243 are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
ML243 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins der Thiazol- und Acrylamidfunktionalitäten. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .
Gängige Reagenzien und Bedingungen
Substitutionsreaktionen: Gängige Reagenzien umfassen Halogenierungsmittel und Nukleophile. Die Bedingungen umfassen typischerweise milde Temperaturen und Lösungsmittel wie Dimethylsulfoxid (DMSO).
Oxidationsreaktionen: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können unter sauren oder basischen Bedingungen verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Thiazolderivate ergeben, während Oxidations- und Reduktionsreaktionen die funktionellen Gruppen an der Acrylamid-Einheit modifizieren können .
Wissenschaftliche Forschungsanwendungen
ML243 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Wird als Werkzeugverbindung verwendet, um die Eigenschaften und Reaktionen von Thiazol- und Acrylamidderivaten zu untersuchen.
Biologie: Wird in der Forschung an Krebsstammzellen eingesetzt, um deren Biologie zu verstehen und gezielte Therapien zu entwickeln.
Medizin: Wird für seine potenziellen therapeutischen Anwendungen bei der Behandlung von Krebs untersucht, indem Krebsstammzellen selektiv angegriffen werden.
Industrie: Wird bei der Entwicklung neuer chemischer Einheiten und Arzneimittelkandidaten mit verbesserter Selektivität und Wirksamkeit eingesetzt
Wirkmechanismus
ML243 übt seine Wirkung aus, indem es Krebsstammzellen selektiv hemmt. Dies erreicht es, indem es in den epithelialen-mesenchymalen Übergangsprozess eingreift, der für die Aufrechterhaltung und Proliferation von Krebsstammzellen entscheidend ist. Die Verbindung bindet an bestimmte molekulare Ziele, die an diesem Weg beteiligt sind, was zur selektiven Eradikation dieser Zellen führt, ohne normale Zellen zu beeinträchtigen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
ICG-001: Ein weiterer Inhibitor von Krebsstammzellen, jedoch mit einem anderen Wirkmechanismus, der den Wnt/β-Catenin-Signalweg angreift.
EF-24: Ein Curcumin-Analog mit Antikrebs-Eigenschaften, aber weniger selektiv für Krebsstammzellen im Vergleich zu ML243.
TOFA: Ein Inhibitor der Acetyl-CoA-Carboxylase, der in der Krebsforschung verwendet wird, aber eine größere Bandbreite an Zielmolekülen hat
Einzigartigkeit
ML243 zeichnet sich durch seine hohe Selektivität für Krebsstammzellen und seine Fähigkeit aus, diese Zellen in heterogenen Krebszellpopulationen selektiv zu eliminieren. Diese Selektivität ist deutlich höher als bei anderen ähnlichen Verbindungen, was ML243 zu einem wertvollen Werkzeug in der Krebsforschung und potenziellen therapeutischen Entwicklung macht .
Eigenschaften
IUPAC Name |
(E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-ethylphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-2-11-3-5-12(6-4-11)7-8-13(17)16-14-15-9-10-18-14/h3-8H,2,9-10H2,1H3,(H,15,16,17)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLJBAFNMHPGBV-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)NC2=NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)NC2=NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can we learn from the studies about the importance of analytical method validation in pharmaceutical research?
A1: The paper on "ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF UV SPECTROSCOPIC METHOD FOR SIMULTANEOUS ESTIMATION OF ZALTOPROFEN AND PARACETAMOL IN COMBINED DOSAGE FORM" [] highlights the crucial role of analytical method validation in pharmaceutical research. It emphasizes the need for accuracy, precision, and specificity in quantifying drug content, ensuring the reliability of research findings and product quality. This knowledge is directly applicable to studying ML243, where validated analytical methods would be essential for characterizing its properties and monitoring its presence in various matrices.
Q2: How can understanding the pharmacokinetics and pharmacodynamics of other drugs inform the potential research directions for ML243?
A2: The study on the "Pharmacokinetics and Pharmacodynamics of Lysergic Acid Diethylamide Microdoses in Healthy Participants" [] provides a clear example of how understanding drug behavior in the body is crucial for determining effective dosage ranges and potential therapeutic applications. Similarly, for ML243, research focusing on its absorption, distribution, metabolism, and excretion (ADME) would be essential. Understanding these pharmacokinetic parameters will be crucial in guiding future research into potential therapeutic applications of ML243.
Q3: Why are studies focusing on biomarkers and diagnostics important, and how can they be relevant to the research of ML243?
A3: The research on "Circulating MKRN3 Levels Decline Prior to Pubertal Onset and Through Puberty: A Longitudinal Study of Healthy Girls" [] demonstrates the value of identifying biomarkers to track biological processes and potentially predict disease onset. Applying this concept to ML243, future research could explore potential biomarkers that correlate with its activity or efficacy. Identifying such biomarkers could provide valuable tools for monitoring treatment response or understanding the compound's mechanism of action.
Q4: The studies mention "residual volume." What does this term mean in a medical context, and how is it relevant to the research presented?
A4: "Residual volume" in the context of the paper "Voiding Dysfunction after the Tension-Free Vaginal Tape Procedure" [] refers to the amount of urine left in the bladder after urination. It's a crucial parameter for assessing bladder function and diagnosing voiding dysfunction. While not directly related to ML243, this concept highlights the importance of considering potential side effects and complications in any medical intervention or drug treatment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



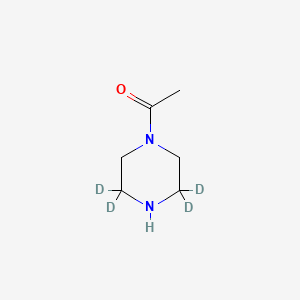
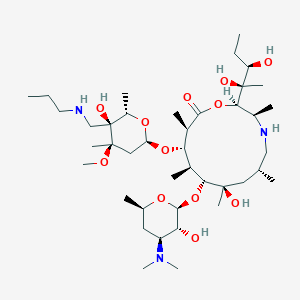
![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B591066.png)
